![molecular formula C28H26FNO6 B14963861 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14963861.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, fluorobenzoyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the pyrrole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the fluorobenzoyl group: This step may involve a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.
Attachment of the methoxyphenyl groups: This can be done through nucleophilic substitution reactions using methoxy-substituted phenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Conditions may include the use of strong bases (e.g., sodium hydride, NaH) or acids (e.g., hydrochloric acid, HCl) to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential due to its unique structure and functional groups.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific context of its use, such as its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.
Ethanone, 1-(3,4-dimethoxyphenyl): A compound with a similar methoxyphenyl structure.
Uniqueness
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzoyl and hydroxy groups, in particular, may contribute to its specific interactions with molecular targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C28H26FNO6 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26FNO6/c1-34-21-11-7-18(8-12-21)25-24(26(31)19-5-9-20(29)10-6-19)27(32)28(33)30(25)15-14-17-4-13-22(35-2)23(16-17)36-3/h4-13,16,25,31H,14-15H2,1-3H3/b26-24- |
InChI Key |
QMQLVHIKHPUZTD-LCUIJRPUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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